(2-Azidopropyl)benzene
Overview
Description
Synthesis Analysis
The synthesis of polysubstituted benzenes, such as “(2-Azidopropyl)benzene”, involves retrosynthetic planning . The process includes identifying the substituents and recalling how each can be introduced .Molecular Structure Analysis
Benzene, the core structure of “(2-Azidopropyl)benzene”, is a planar molecule with a hexagonal structure where all carbon-carbon bonds are equal in length . The carbon atoms are sp2 hybridized, and the remaining cyclic array of six p-orbitals overlap to generate six molecular orbitals, three bonding and three antibonding .Chemical Reactions Analysis
Benzene, the base structure of “(2-Azidopropyl)benzene”, is unusually stable to chemical modification . It undergoes substitution reactions rather than addition reactions that are typical of alkenes . Benzene and its derivatives are useful in various fields such as health, laboratory synthesis, and other applications like rubber synthesis .Physical And Chemical Properties Analysis
Benzene, the base structure of “(2-Azidopropyl)benzene”, is a planar molecule with each C-C bond being 1.39 Å in length and each bond angle being 120° . It has delocalized electrons above and below the plane of the ring, which makes benzene particularly stable .Safety And Hazards
Future Directions
The future directions of benzene-based compounds like “(2-Azidopropyl)benzene” are promising. Wearable passive samplers are being developed for assessing environmental exposure to organic chemicals . Also, organic azides are emerging as potential catalysts for various reactions, particularly for benzene oxidation to phenol .
properties
IUPAC Name |
2-azidopropylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-8(11-12-10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUSDJLJAUZKJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597346 | |
Record name | (2-Azidopropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20597346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Azidopropyl)benzene | |
CAS RN |
823189-05-5 | |
Record name | (2-Azidopropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20597346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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